7-Deoxy-8-epi-loganic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

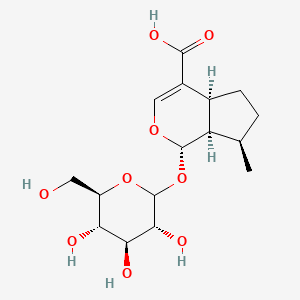

The compound 7-Deoxy-8-epi-loganic acid is a complex organic molecule. It belongs to the class of iridoid monoterpenoids, which are typically found in plants and some animals. These compounds are known for their diverse biological activities and are often intermediates in the biosynthesis of alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

Formation of the cyclopentane ring: This step involves the cyclization of a linear precursor.

Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions.

Glycosylation: The attachment of the sugar moiety is achieved through glycosylation reactions.

Final cyclization and functionalization: The final steps involve cyclization and introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound from simpler precursors. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in various biological processes, including enzyme inhibition and signal transduction.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Iridomyrmecin: A defensive chemical produced by ants.

Oleuropein: Found in olive oil, known for its antioxidant properties.

Amarogentin: A bitter compound found in gentian plants.

Uniqueness

This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

7-Deoxy-8-epi-loganic acid is a significant compound in the field of natural products, particularly within the context of its biological activities and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for health.

Chemical Structure and Properties

This compound is an iridoid glycoside, a class of compounds known for their diverse biological effects. The chemical structure is characterized by a cyclopentane ring, which is integral to its biological activity. The compound can be isolated from various plant sources, notably from Wendlandia ligustroides and other members of the Oleaceae family.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties . It has been shown to effectively scavenge free radicals, including DPPH radicals and superoxide radicals, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various studies. For instance, it was found to inhibit the production of pro-inflammatory cytokines in microglial cells when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . This suggests potential applications in treating inflammatory conditions.

Enzyme Modulation

This compound acts as a modulator of specific enzymes involved in metabolic pathways. It has been implicated in the inhibition of certain cytochrome P450 enzymes, which play a role in drug metabolism and biosynthesis of secondary metabolites . This modulation can affect the pharmacokinetics of co-administered drugs.

The mechanisms through which this compound exerts its biological effects involve:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : By interacting with cytochrome P450 enzymes, it may alter the metabolism of xenobiotics and endogenous compounds.

- Cytokine Regulation : It appears to downregulate the expression of pro-inflammatory cytokines in immune cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Properties

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-LNELRROJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.